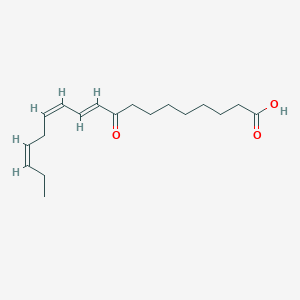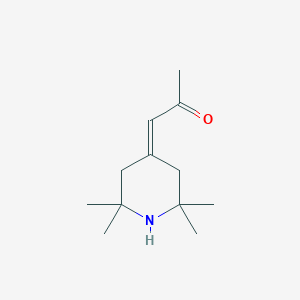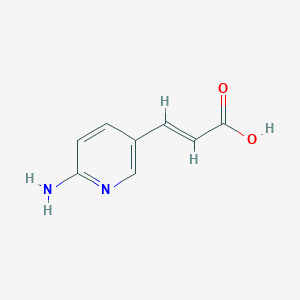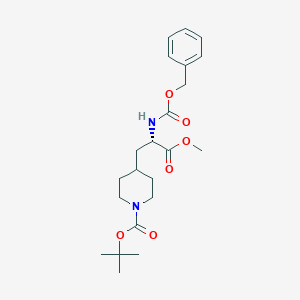
2-环丁基-2-羟基-2-苯乙酸
描述
2-Cyclobutyl-2-hydroxy-2-phenylacetic acid is a chemical compound with the molecular formula C12H14O3 . It has a molecular weight of 206.24 .
Molecular Structure Analysis
The InChI code of the compound is1S/C12H14O3/c13-11(14)12(15,10-7-4-8-10)9-5-2-1-3-6-9/h1-3,5-6,10,15H,4,7-8H2,(H,13,14) . The compound consists of a cyclobutyl group, a hydroxy group, and a phenylacetic acid group . Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Cyclobutyl-2-hydroxy-2-phenylacetic acid are not fully detailed in the search results. The compound is a solid . The melting point, boiling point, density, and refractive index are not available .科学研究应用
抗癌和细胞分化剂中的应用
2-环丁基-2-羟基-2-苯乙酸作为苯乙酸家族的一部分,在抗癌活动方面已经得到探索。例如,苯乙酸酯与脱氧腺苷的结合物被发现对酶解水解具有抗性,并显示出将分化剂靶向传递至淋巴细胞的潜力,这在癌症治疗中可能具有重要意义 (Grieb et al., 2002)。
在酶解水解和抗病毒活性中的作用
该化合物在酶解水解过程中的作用也值得注意。例如,环丁基苯亚砜衍生物在抗病毒剂的合成中显示出潜力,表明在治疗疱疹病毒和巨细胞病毒感染方面具有潜在应用 (Bisacchi et al., 1991)。此外,另一项研究探讨了环丁基核苷类似物的合成和抗病毒活性,其中包括环丁基苯基基团,突显了它们对一系列疱疹病毒的有效性 (Bisacchi et al., 1991)。
对抗菌剂的贡献
研究还延伸到抗菌应用。例如,含环丁醇的二肽类似物表现出对某些细菌的增强抗菌活性,暗示类似环丁基结构在开发新的抗菌剂中可能发挥作用 (Baldwin et al., 1986)。
在植物生物合成和代谢中的影响
在植物生物合成和代谢中,与2-环丁基-2-羟基-2-苯乙酸相关的羟基苯乙酸已被确定为芷酸途径的产物,发挥着自然植物过程中的作用 (Kindl, 1969)。
手性和药物应用
对苯乙酸的手性形式的研究,包括环丁基衍生物,在药物研究中具有重要意义。例如,使用环糊精分离手性酯,其中包括苯乙酸衍生物,可提供有关药物反应性和设计的见解 (Beyrich et al., 1995)。
合成和化学性质
环丁基衍生物的合成和化学性质,如环丁基苯硫化物,对于各种化学剂的开发至关重要。这些化合物已被用于制备葡萄糖激酶激活剂,可能与治疗2型糖尿病相关 (Fyfe & Rasamison, 2005)。
环境和光催化研究
环丁基苯乙酸衍生物也已在环境背景下进行研究,例如光催化降解污染物 (Calza et al., 2006)。
安全和危害
作用机制
Biochemical Pathways
The biochemical pathways affected by 2-Cyclobutyl-2-hydroxy-2-phenylacetic acid are currently unknown . More research is needed to determine which pathways this compound affects and the downstream effects of these interactions.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 2-Cyclobutyl-2-hydroxy-2-phenylacetic acid is currently unknown
属性
IUPAC Name |
2-cyclobutyl-2-hydroxy-2-phenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c13-11(14)12(15,10-7-4-8-10)9-5-2-1-3-6-9/h1-3,5-6,10,15H,4,7-8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHGXYXVTCLJDSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(C2=CC=CC=C2)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10447240 | |
| Record name | 2-cyclobutyl-2-hydroxy-2-phenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10447240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1460-47-5 | |
| Record name | 2-cyclobutyl-2-hydroxy-2-phenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10447240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


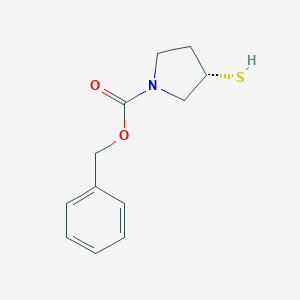

![Acetic acid, [(1-methylethyl)thio][[(phenylmethoxy)carbonyl]amino]-](/img/structure/B177980.png)

